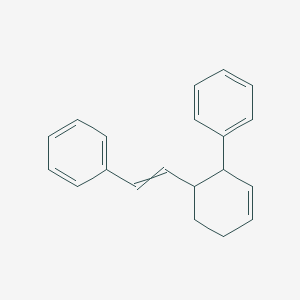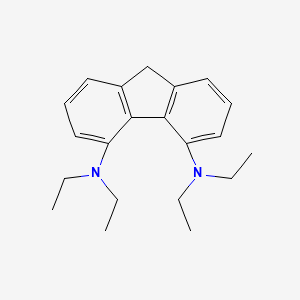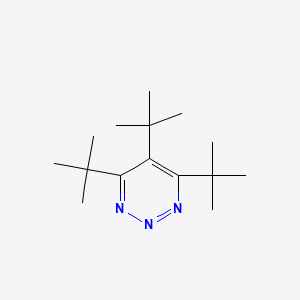methanone CAS No. 99937-16-3](/img/structure/B14335027.png)
[1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexyl ring substituted with a hydroxy group and a prop-2-en-1-yl group, along with a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone typically involves multiple steps, including acylation, Friedel-Crafts reaction, and alkaline hydrolysis. One common method starts with cyclohexyl formic acid as the raw material. The process includes:
Acylation Reaction: Cyclohexyl formic acid is acylated using phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexanecarbonyl chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product.
Alkaline Hydrolysis: The intermediate product is then subjected to alkaline hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone follows similar synthetic routes but is optimized for large-scale operations. The process is designed to minimize environmental impact and maximize yield. Key considerations include the use of efficient catalysts, recycling of reaction by-products, and adherence to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the hydroxy and prop-2-en-1-yl groups.
Cyclohexanol: Contains a hydroxy group but lacks the phenylmethanone moiety.
Phenylcyclohexane: Contains a phenyl and cyclohexyl group but lacks the hydroxy and carbonyl functionalities.
Uniqueness
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carbonyl groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
99937-16-3 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(1-hydroxy-2-prop-2-enylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C16H20O2/c1-2-8-14-11-6-7-12-16(14,18)15(17)13-9-4-3-5-10-13/h2-5,9-10,14,18H,1,6-8,11-12H2 |
Clave InChI |
KMNHEGJNAIAJMV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCCC1(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


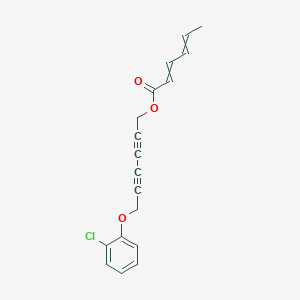
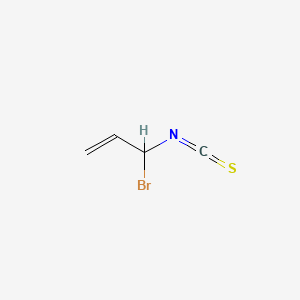
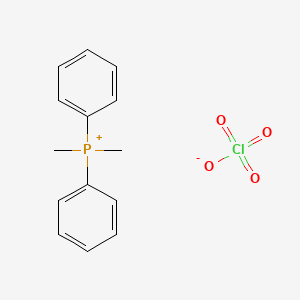
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
